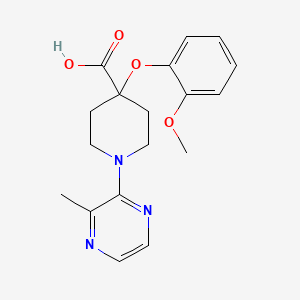

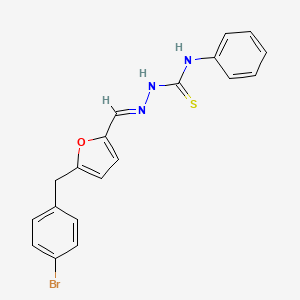

![molecular formula C21H18O3 B5527635 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Übersicht

Beschreibung

The compound "2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one" belongs to a class of organic compounds known as furochromones. These compounds are characterized by a fused furan and chromone ring structure and are known for their diverse range of biological activities and applications in organic synthesis.

Synthesis Analysis

The synthesis of related furochromone derivatives often involves multi-component reactions, where components like nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate are used under mild conditions to achieve the desired structures. These syntheses typically involve sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reactions (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of furochromones can be elucidated using experimental methods such as X-ray diffraction, which provides insight into the solid-state structure, including crystallographic parameters and molecular conformation. Theoretical methods like ab initio (MP2) and DFT calculations can complement experimental data, offering predictions about the molecular structure in isolated molecule approximations and helping to understand the electronic properties (Turbay et al., 2014).

Chemical Reactions and Properties

Furochromones undergo various chemical reactions, including photooxygenation, which involves the interaction with singlet oxygen to give photo-cleaved products. These reactions are significant for modifying the chemical structure and potentially altering the compound's biological activities and properties (El-Gogary et al., 2015).

Physical Properties Analysis

The physical properties of furochromones, such as their crystalline structure, can be determined using techniques like X-ray diffraction. These studies reveal the spatial arrangement of atoms within the crystal lattice and the intermolecular interactions that influence the compound's physical stability and solubility (Turbay et al., 2014).

Chemical Properties Analysis

The chemical properties of furochromones are closely related to their molecular structure. Techniques like NMR spectroscopy and mass spectrometry can provide detailed information about the compound's functional groups, electronic configuration, and molecular weight. These properties are crucial for understanding the reactivity and potential applications of furochromones in various fields (Hu et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Photooxygenation

A study focused on the synthesis of angular furocoumarin derivatives, including 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and others, through Williamson reaction and subsequent cyclization. These compounds, when photooxygenated in the presence of tetraphenylporphine, yielded photo-cleaved products, indicating their potential application in photochemical processes (El-Gogary, Hashem, & Khodeir, 2015).

Crystal Structure Analysis

Research involving crystal structure analysis of similar compounds, such as imperatorin and phellopterin, has revealed intricate molecular interactions like C--H...O, C--H...pi, and pi-pi interactions. This structural understanding is vital for applications in material science and molecular engineering (Cox et al., 2003).

Psoralen and Allopsoralen Analogs

Modified coumarins, such as 1,2,3,4-Tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-ones, analogs of psoralen and allopsoralen, have been synthesized for potential applications in pharmaceuticals and organic chemistry (Garazd, Garazd, Shilin, & Khilya, 2001).

Theoretical and Experimental Studies

An experimental and theoretical study of a novel psolaren derivative, (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one, showcased its potential in biomedical applications. The study involved X-ray diffraction methods, ab initio(MP2) and DFT methods for molecular structure prediction, highlighting its bioactivity potential (Turbay et al., 2014).

Antidepressant-like Action

Research on 9-alkoxy-7H-furo[3,2-g]chromen-7-ones demonstrated their antidepressant-like effects in mice, implicating their potential use in neuropsychiatric treatments. The study observed changes in immobility time and involvement of the serotonergic system (Deng, Wei, Song, & Quan, 2010).

Kinase Inhibition for Cancer Treatment

A series of substituted 7H-furo[3,2-g]chromen-7-one derivatives were synthesized for testing as EGFR and VEGFR-2 kinase inhibitors, an approach relevant for cancer therapy (Amr et al., 2017).

Vasodilatory Activity

The synthesis and evaluation of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives for their vasodilatory activity suggest their potential application in treating hypertension. This study explored their in vitro effects and molecular docking with L-calcium channels (Wang et al., 2014).

Eigenschaften

IUPAC Name |

2,5,6,9-tetramethyl-3-phenylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-11-12(2)21(22)24-19-13(3)20-17(10-16(11)19)18(14(4)23-20)15-8-6-5-7-9-15/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXGCNJNJUHOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

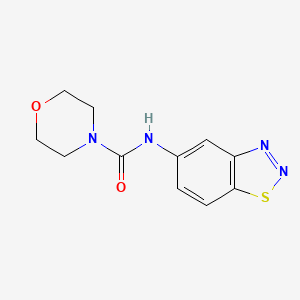

![3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5527556.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylcyclohexanecarboxamide](/img/structure/B5527559.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)

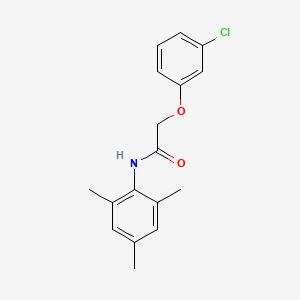

![1-{5-[(2-chlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B5527569.png)

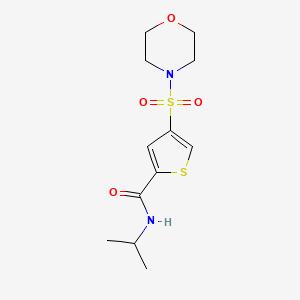

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-(methoxymethyl)-1-piperidinesulfonamide](/img/structure/B5527589.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)

![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)

![methyl 3-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5527653.png)